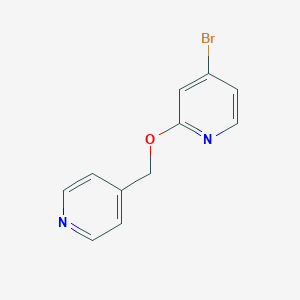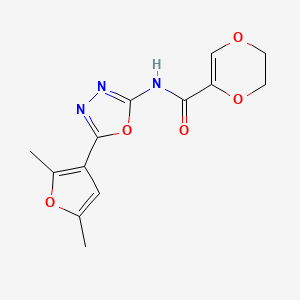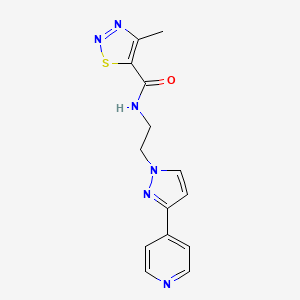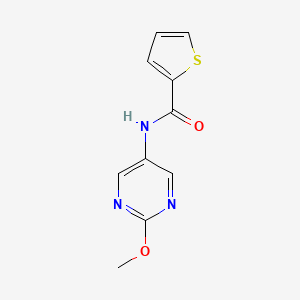
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine
カタログ番号 B2846243
CAS番号:
2090153-40-3
分子量: 265.11
InChIキー: XFBRKVCDNMYRQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-(pyridin-4-ylmethoxy)pyridine” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, general reactions involving similar compounds have been reported. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .科学的研究の応用
Metal-Binding Applications
- Ligand for Metal Complexes : The compound has been utilized in forming metal-binding domains. For instance, a study detailed the reaction of a similar compound with dipicolylamine, yielding a ligand that, when treated with palladium or platinum, forms complexes. These complexes were observed to undergo thermal spin transitions upon cooling (Tovee et al., 2010).
Synthetic Chemistry and Structural Studies
- Synthesis of Capped 5,12-dioxocyclams : The versatility of the 4-bromo group in pyridine derivatives was highlighted in the synthesis of 4-substituted pyridine-capped 5,12-dioxocyclams, demonstrating the adaptability of the compound in creating a variety of derivatives through palladium-catalyzed chemistry (Achmatowicz et al., 2003).
Crystal Structure Analysis
- Analysis of Molecular Geometry : Research focused on the molecular structure of derivatives of 4-bromo-pyridine compounds, with emphasis on understanding the intermolecular hydrogen bonding and π-π interactions present in the crystal packing of these compounds (Rodi et al., 2013).
Photophysical Properties
- Photoinduced Proton Transfer Studies : Studies involving derivatives of 2-(1H-pyrazol-5-yl)pyridine, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have shown that these molecules exhibit different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer processes, which are significant for understanding their photophysical properties (Vetokhina et al., 2012).
Coordination Polymers and Catalysis
- Coordination Polymer Synthesis : A study reported the synthesis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, including derivatives of 4-bromo-pyridine. The research explored the crystal structure and supramolecular features of these coordination polymers (Hajiashrafi et al., 2015).
Magnetic Properties
- Spin-Transition Properties : The compound has been studied for its role in spin-transitions in iron(II) complexes, highlighting its influence in different polymorphs of the complex and their thermal and light-induced spin-transitions (Pritchard et al., 2009).
Fluorescence and Biological Applications
- Fluorescence Properties : Research has been conducted on the fluorescence properties of novel pyridine derivatives, including those with 4-bromo-pyridine as a component. The studies have implications for understanding the antibacterial activity and potential biological applications of these compounds (Girgis et al., 2004).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBRKVCDNMYRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2846162.png)
![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)




![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
